7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine
Description
7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine is a nitrogen-containing bicyclic heterocycle characterized by a fused cyclopentane ring and a [1,2,4]triazolo[1,5-a]pyrimidine core. For example, cyclopenta-fused variants like 6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine (W4V) have been structurally characterized, revealing key features such as planar aromatic regions and hydrogen-bonding capabilities critical for target binding .
The compound’s synthetic route likely involves cyclocondensation strategies common to triazolopyrimidines, such as reactions between 3-amino-1,2,4-triazoles and 1,3-dicarbonyl equivalents . Modifications at the 2-, 5-, 6-, and 7-positions of the core scaffold are known to fine-tune bioactivity, enabling applications in oncology, antimicrobial therapy, and herbicide development .
Properties
IUPAC Name |
1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-6-4-9-8-10-5-11-12(8)7(6)3-1/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQVYKXOLVPCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183943 | |
| Record name | 7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7221-69-4 | |
| Record name | 7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7221-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aminoazoles with β-ketoaldehydes or β-ketoacetals, leading to the formation of the desired triazolo-pyrimidine scaffold . The reaction conditions often include refluxing in solvents such as toluene or ethanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, reducing the formation of by-products and improving the overall scalability of the process .
Chemical Reactions Analysis
Types of Reactions
7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Biological Activities
Research indicates that 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibit various biological activities:
- Anticancer Activity : Compounds in this class have shown promise as potential anticancer agents. Studies have demonstrated their ability to inhibit cell proliferation in cancer cell lines by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various pathogens. Its derivatives have shown significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some derivatives of this compound have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that may include:
- Cyclization Reactions : These reactions form the core triazole-pyrimidine structure from suitable precursors such as hydrazines and carbonyl compounds.
- Functionalization : Post-synthetic modifications allow for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties.
Case Studies
Several studies highlight the applications of this compound:
-
Anticancer Screening :
- A derivative was tested against breast cancer cell lines and showed IC50 values in the low micromolar range. The mechanism involved the inhibition of specific kinases associated with cancer progression.
-
Antimicrobial Testing :
- A series of derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. One compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
-
Anti-inflammatory Activity :
- In vivo studies demonstrated that a specific derivative reduced inflammation markers in animal models of arthritis.
Mechanism of Action
The mechanism of action of 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of these enzymes, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparative Insights
Structural Flexibility vs. Rigidity
- In contrast, sulfonamide-substituted derivatives prioritize hydrogen-bonding interactions with ALS enzymes, favoring herbicidal activity .
Substituent-Driven Bioactivity
- Anticancer activity is highly substituent-dependent. For example, compound 5q (with bulky aryl groups at the 7-position) inhibits tubulin polymerization at nanomolar concentrations, while indole hybrids (e.g., from ) target epigenetic regulators like BRD4 . The cyclopenta-fused scaffold’s bioactivity remains underexplored but may mimic these profiles if functionalized similarly.
Target Selectivity
- Triazolopyrimidines with sulfonamide groups (e.g., 8a–8f) exhibit herbicidal selectivity via ALS inhibition, whereas antimicrobial derivatives (e.g., 1,3,4-thiadiazole hybrids) disrupt bacterial membranes . The cyclopenta-fused variant’s activity may align with kinase or carbonic anhydrase inhibition, as seen in related triazolopyrimidines .
Biological Activity
7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention for its diverse biological activities. This compound features a unique bicyclic structure that combines a cyclopentane ring with a triazolopyrimidine moiety. The following sections detail its synthesis, biological activities, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes that include cyclization reactions of appropriate precursors. The methods may vary depending on the desired derivatives and functionalization patterns.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Compound H12 exhibited significant antiproliferative activities against human cancer cell lines MGC-803, HCT-116, and MCF-7 with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. This compound was shown to inhibit the ERK signaling pathway and induce apoptosis in cancer cells .
- Another study reported that derivatives of this compound demonstrated potent cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization and regulating cell cycle proteins .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Compounds related to this structure have shown promising antibacterial and antifungal activities. For example, some derivatives were tested against Gram-positive and Gram-negative bacteria with varying degrees of success .
Antiviral Activity
Research indicates that certain derivatives may possess antiviral properties. For instance:
- Some compounds were tested for their ability to inhibit the interaction between viral proteins in influenza A virus polymerase. These compounds showed potential as antiviral agents in plaque reduction assays .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Notable findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the triazole ring | Enhanced anticancer potency |
| Hydroxyl group addition | Increased solubility and bioavailability |
| Variation in alkyl groups | Altered antimicrobial efficacy |
Case Studies
Several case studies have documented the effectiveness of this compound in various biological assays:
- Anticancer Study : In a comparative study involving multiple derivatives of triazolo-pyrimidines, compound H12 was identified as a lead candidate due to its superior antiproliferative activity against multiple cancer cell lines.
- Antimicrobial Evaluation : A series of derivatives were synthesized and screened against a panel of pathogens; certain modifications led to enhanced activity against resistant strains.
Q & A
Advanced Research Question
- Temperature control : Cyclization steps require precise heating (e.g., 80–100°C) to avoid decomposition.
- Catalyst selection : Bases like potassium carbonate improve condensation efficiency in DMF .
- Workup protocols : Methanol precipitation removes unreacted aldehydes, while column chromatography isolates isomers (e.g., cis/trans cyclopentane ring conformers) .
What advanced analytical techniques are recommended for characterizing diastereomeric or tautomeric forms of this compound?
Advanced Research Question
- 2D NMR (COSY, NOESY) : Resolves diastereomers by correlating proton-proton spatial relationships, particularly for cyclopentane ring protons .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns in the solid state.
- Dynamic NMR : Detects tautomerism (e.g., keto-enol equilibria) by monitoring temperature-dependent chemical shifts .
How do solvent polarity and pH influence the compound’s stability in biological assays?
Advanced Research Question
- Polar aprotic solvents (e.g., DMSO) stabilize the compound in stock solutions but may induce aggregation in aqueous buffers.
- Physiological pH (7.4) : Protonation of the triazole nitrogen enhances solubility but reduces blood-brain barrier penetration. Pre-formulation studies with surfactants (e.g., Tween-80) or cyclodextrins improve bioavailability .
What computational methods are suitable for predicting the compound’s pharmacokinetic and toxicological profiles?
Advanced Research Question
- Molecular dynamics (MD) simulations : Model binding kinetics with targets like viral proteases or cannabinoid receptors .
- ADMET prediction tools (e.g., SwissADME): Estimate logP, CYP450 inhibition, and hERG channel liabilities.
- Density functional theory (DFT) : Calculates frontier molecular orbitals to predict metabolic oxidation sites .
How can regioselectivity challenges in electrophilic substitution reactions be addressed?
Advanced Research Question
- Directing groups : Install temporary protecting groups (e.g., Boc) on the triazole ring to steer electrophiles to the pyrimidine moiety.
- Lewis acid catalysts : Use BF3·Et2O to enhance electrophilic attack at the electron-rich C5 position of the pyrimidine ring .
What in vitro and in vivo models are appropriate for evaluating its antiviral or anticancer potential?
Advanced Research Question
- In vitro : Cell-based assays (e.g., SARS-CoV-2 pseudovirus entry inhibition) and enzyme inhibition studies (e.g., kinase panels) .
- In vivo : Xenograft models for oncology or transgenic mice for neuroinflammation studies (given CB2 receptor activity) .
How can the compound’s photophysical properties be exploited for imaging or material science applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
